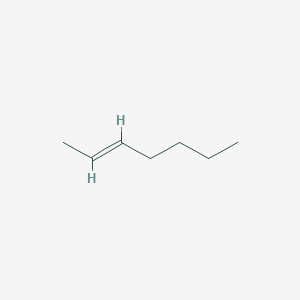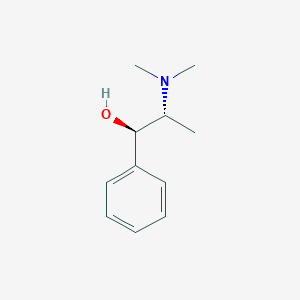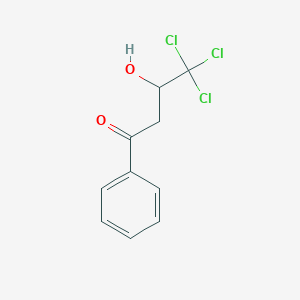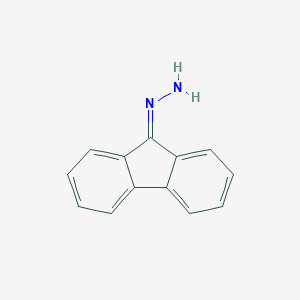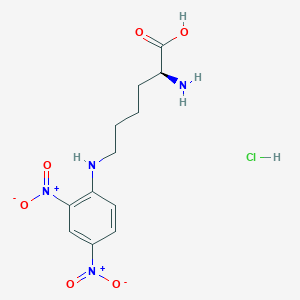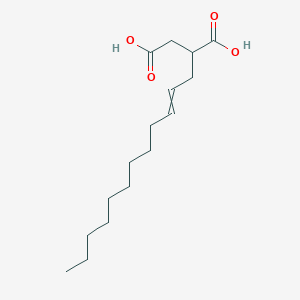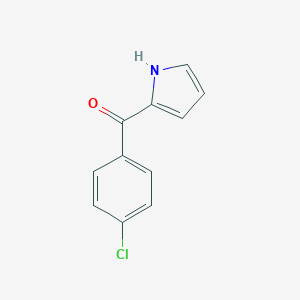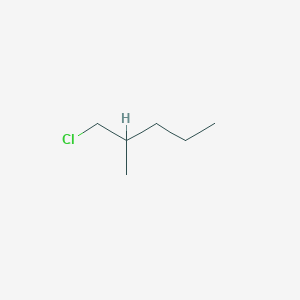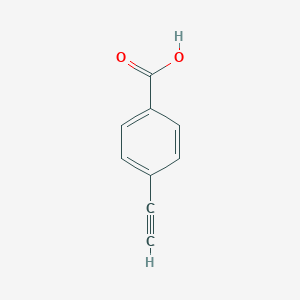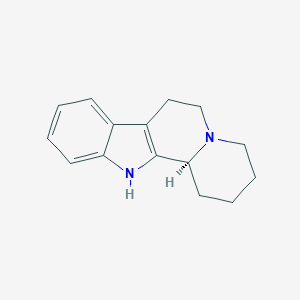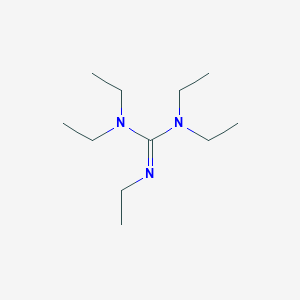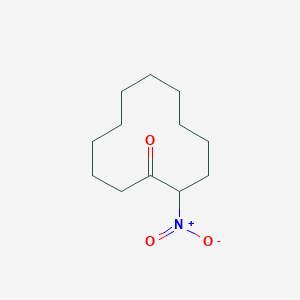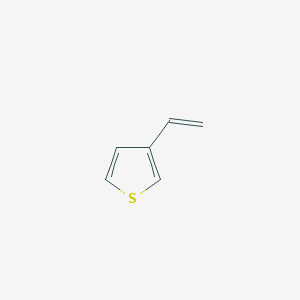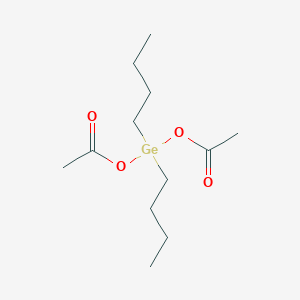
Bis(acetiloxi)(dibutil)germano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
di-n-butyldiacetoxygermane is an organogermanium compound with the chemical formula Ge(C4H9)2(OCOCH3)2
Aplicaciones Científicas De Investigación
di-n-butyldiacetoxygermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing into its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications, particularly in the treatment of certain diseases where germanium compounds have shown promise.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Métodos De Preparación
The synthesis of di-n-butyldiacetoxygermane typically involves the reaction of dibutyltin oxide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
di-n-butyldiacetoxygermane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the acetyloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism by which di-n-butyldiacetoxygermane exerts its effects involves its interaction with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the formation of reaction intermediates and lowering the activation energy of the reaction. In biological systems, it may interact with cellular components, influencing oxidative stress and other cellular processes.
Comparación Con Compuestos Similares
di-n-butyldiacetoxygermane can be compared with other organogermanium compounds such as:
Bis(catecholato)germane: Known for its catalytic activity in hydrosilylation and hydroboration reactions.
Dibutyltin oxide: Used in similar applications but with different reactivity and properties.
Germanium dioxide: An inorganic germanium compound with distinct chemical and physical properties. The uniqueness of di-n-butyldiacetoxygermane lies in its specific functional groups and the resulting chemical behavior, making it suitable for particular applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
[acetyloxy(dibutyl)germyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24GeO4/c1-5-7-9-13(10-8-6-2,16-11(3)14)17-12(4)15/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHKHAPVNCFGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24GeO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586609 |
Source


|
| Record name | Bis(acetyloxy)(dibutyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13971-75-0 |
Source


|
| Record name | NSC65788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(acetyloxy)(dibutyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
